molecular formula C20H14ClN3O B2466018 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1798046-53-3

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2466018
CAS No.: 1798046-53-3
M. Wt: 347.8
InChI Key: CQYNFSGVXSCQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a phenyl-imidazo[1,2-a]pyridine scaffold with a chlorine substituent at the 3-position. Its molecular formula is C21H15ClN3O, with a molecular weight of 362.82 g/mol (calculated from ). The compound’s synthesis typically involves condensation reactions between substituted benzoic acids and aminopyridine derivatives, as exemplified by the use of thionyl chloride in dichloroethane for intermediate activation ().

Properties

IUPAC Name

3-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-15-7-5-6-14(12-15)20(25)23-17-9-2-1-8-16(17)18-13-24-11-4-3-10-19(24)22-18/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNFSGVXSCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 2-bromoacetophenone to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, possibly incorporating continuous flow chemistry techniques for better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the imidazo[1,2-a]pyridine ring.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A benzamide backbone providing a framework for biological activity.
  • A 3-chloro group which can enhance lipophilicity and biological interactions.
  • An imidazo[1,2-a]pyridine moiety known for its diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, related compounds have shown potent activity against various bacterial and fungal strains, including multidrug-resistant species.

A study involving derivatives of imidazo[1,2-a]pyridine demonstrated their effectiveness against Candida species, suggesting that the imidazo moiety contributes to the antimicrobial activity. The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antifungal agents like fluconazole and amphotericin B .

Anticancer Potential

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. The compound's ability to inhibit specific cancer cell lines makes it a candidate for further investigation in cancer therapy.

Case Study: In Vitro Anticancer Screening

In vitro studies on similar benzamide derivatives have shown promising results against human colorectal carcinoma cell lines (HCT116). Compounds tested exhibited IC50 values lower than those of standard chemotherapeutic agents such as 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Mechanistic Insights

The mechanism of action for compounds like 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may target dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .

Synthetic Methods

The synthesis of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Imidazo[1,2-a]pyridine: Condensation of 2-aminopyridine with suitable halogenated acetophenones.
  • Benzoylation: Reaction with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

This method emphasizes the importance of optimizing reaction conditions to enhance yield and purity for potential industrial applications .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (Compound S8)

  • Molecular Formula : C22H17ClN3O
  • Molecular Weight : 374.85 g/mol
  • Key Features : The benzamide nitrogen is substituted with a methyl group instead of a hydrogen.
  • Synthesis: Prepared via methylamine substitution in ethanol, yielding a crystalline solid with a melting point of 225–227°C ().
  • Solubility : Soluble in DMSO, as inferred from NMR solvent (d6-DMSO) ().

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N,N-diethylbenzamide (Compound S9)

  • Molecular Formula : C24H21ClN3O
  • Molecular Weight : 402.90 g/mol
  • Synthesis : Utilizes diethylamine in dichloroethane, activated by thionyl chloride ().

Comparison Insight :

  • Bioavailability : The diethyl group in S9 may improve membrane permeability compared to S8’s methyl group but could reduce aqueous solubility.
  • Pharmacokinetics : Alkyl substituents influence metabolic stability; S9’s diethyl group may slow hepatic clearance relative to S8 .

Analogues with Extended Pharmacophores

GSK923295

  • Molecular Formula : C32H38ClN5O4
  • Molecular Weight : 592.13 g/mol
  • Key Features : Incorporates a dimethylglycyl group and a hydroxyethyl-imidazopyridine moiety.
  • Target : Potent inhibitor of CENP-E (Centromere-associated Protein E) , a kinesin critical for mitotic progression .
  • Solubility : Highly soluble in DMSO, with ≥98% purity ().
  • Structural Advantage: The hydroxyethyl and dimethylglycyl groups enhance target binding affinity and selectivity, as evidenced by its IC50 values in the nanomolar range .

Comparison Insight :

  • Complexity : GSK923295’s extended structure confers superior target specificity but complicates synthesis (e.g., multi-step coupling reactions) compared to simpler benzamide derivatives .

Patent-Derived Analogues with Heterocyclic Modifications

Example 284 (EP 3 532 474 B1)

  • Structure : Features a trifluoropropyloxy group and a tetrahydrotriazolo-pyridine core.
  • Key Features : The trifluoromethyl group enhances metabolic stability, while the triazolo-pyridine moiety may improve kinase inhibition .

Example 285 (EP 3 532 474 B1)

  • Structure : Substitutes the phenyl group with a pyridazine ring.
  • Impact : Pyridazine’s electron-deficient nature may alter binding interactions with ATP-binding pockets in kinases .

Comparison Insight :

  • Electron-Withdrawing Groups: Fluorine and cyano substituents in patent analogues () improve resistance to oxidative metabolism but may reduce oral bioavailability due to increased polarity.

Biological Activity

3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a 3-chloro substitution and an imidazo[1,2-a]pyridine moiety. Its molecular formula is C20H14ClN3OC_{20}H_{14}ClN_3O, and it has a molecular weight of 363.79 g/mol. The presence of the imidazo[1,2-a]pyridine structure enhances its pharmacological profile, making it a candidate for various therapeutic applications.

The biological activity of 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide primarily involves:

  • Targeting Enzymes : Imidazo[1,2-a]pyridines are known to interact with various enzymes involved in signaling pathways. This compound may inhibit specific kinases or other proteins critical for cell proliferation and survival.
  • Radical Reactions : The compound can undergo radical reactions that facilitate functionalization through transition metal catalysis and metal-free oxidation strategies.
  • Biochemical Pathways : It is involved in pathways that govern cellular responses to stress and inflammation, potentially modulating immune responses and cancer progression.

Antimicrobial Activity

Research indicates that related compounds within the imidazo[1,2-a]pyridine class exhibit potent activity against various pathogens. For instance, a related probe demonstrated significant efficacy against multidrug-resistant Candida species, suggesting that 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide could exhibit similar antimicrobial properties.

Anticancer Properties

Preliminary studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For example:

  • Inhibition of Tubulin Polymerization : Some derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing anticancer agents .
  • Cell Line Studies : Various derivatives have been tested against human tumor cell lines, showing IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Case Study 1: Anticancer Activity

A study evaluated the effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results showed that certain compounds led to significant apoptosis in cancer cells by downregulating anti-apoptotic proteins (Bcl-2) and upregulating pro-apoptotic markers (Bax). The docking simulations suggested interactions with the Epidermal Growth Factor Receptor (EGFR), highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar benzamide derivatives. The findings indicated that these compounds exhibited potent activity against various bacterial strains, including resistant strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Research Findings Summary Table

Activity TypeMechanismReference
AntimicrobialInhibition of fungal growth
AnticancerTubulin polymerization inhibition ,
Apoptosis InductionModulation of Bcl-2/Bax expression
Target InteractionBinding to EGFR

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Cyclization : Formation of the imidazo[1,2-a]pyridine core via cyclocondensation of 1,3-dichloroacetone with aminopyridazine derivatives under reflux in 1,2-dimethoxyethane .
  • Nitration/Substitution : Introduction of chloro and benzamide groups via nitration at position 3 of the imidazo[1,2-a]pyridine, followed by nucleophilic substitution with sodium benzenesulfinate or similar reagents .
  • Optimization : Yields (e.g., 55–70%) depend on catalysts (e.g., Na₂HPO₄), solvents (DMA, DMF), and temperature control .

Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to assign hydrogen/carbon environments, focusing on imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm) and benzamide carbonyl signals (δ ~165 ppm) .
  • Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) ensures >95% purity. Discrepancies in mass spectrometry (e.g., HRMS deviations <2 ppm) are resolved via repeated recrystallization or column chromatography .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against bacterial acps-pptase using fluorescence polarization assays, as trifluoromethyl and chloro groups in related compounds show antibacterial activity .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, identifying reactive sites for substitution (e.g., chloro group at position 3) .
  • Molecular Docking : Simulate binding to acps-pptase (PDB: 4QGG) to prioritize derivatives with stronger hydrogen bonds (e.g., replacing chloro with nitro groups) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity, and what experimental data support this?

  • Methodological Answer :

  • SAR Studies : Replace the 3-chloro group with bromo or trifluoromethyl. In related compounds, trifluoromethyl increases lipophilicity (LogP ↑0.5) and bacterial membrane penetration .
  • Data Validation : Compare MIC values against S. aureus (e.g., 3-CF₃ derivative: MIC = 2 µg/mL vs. 3-Cl: MIC = 8 µg/mL) .

Q. What strategies address contradictions in reported synthetic yields or biological activity across studies?

  • Methodological Answer :

  • Yield Discrepancies : Replicate protocols with strict solvent drying (e.g., molecular sieves for DMA) and inert atmospheres to mitigate hydrolysis .
  • Bioactivity Variability : Standardize assay conditions (e.g., fixed bacterial inoculum size, pH 7.4 buffer) and validate via orthogonal methods (e.g., time-kill assays) .

Q. How can multi-step synthesis be streamlined to improve scalability for in vivo studies?

  • Methodological Answer :

  • One-Pot Reactions : Adapt methods from tetrahydroimidazo[1,2-a]pyridine synthesis (e.g., cyclocondensation and nitration in a single reactor) to reduce intermediate isolation .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings to attach aryl groups, reducing reaction time from 24h to 6h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.